3-(2,3-Dichlorophenyl)-5-nitrobenzoic acid
Description
3-(2,3-Dichlorophenyl)-5-nitrobenzoic acid is an organic compound characterized by the presence of two chlorine atoms and a nitro group attached to a benzoic acid core
Properties
IUPAC Name |
3-(2,3-dichlorophenyl)-5-nitrobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl2NO4/c14-11-3-1-2-10(12(11)15)7-4-8(13(17)18)6-9(5-7)16(19)20/h1-6H,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXPSHYOXLLKNRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40691198 | |
| Record name | 2',3'-Dichloro-5-nitro[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40691198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261910-86-4 | |
| Record name | 2',3'-Dichloro-5-nitro[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40691198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,3-Dichlorophenyl)-5-nitrobenzoic acid typically involves the nitration of 3-(2,3-dichlorophenyl)benzoic acid. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to ensure the selective introduction of the nitro group at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor under controlled conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzoic acid moiety, leading to the formation of carboxylic acid derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atoms can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or iron powder in acidic medium.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products:
Oxidation: Carboxylic acid derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Scientific Research Applications
3-(2,3-Dichlorophenyl)-5-nitrobenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(2,3-Dichlorophenyl)-5-nitrobenzoic acid involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The chlorine atoms may also contribute to the compound’s reactivity and binding affinity to target molecules.
Comparison with Similar Compounds
2,3-Dichlorophenylpiperazine: A compound with similar structural features but different functional groups.
2,3-Dichlorophenylboronic acid: Another compound with dichlorophenyl moiety but different reactivity due to the presence of a boronic acid group.
Uniqueness: 3-(2,3-Dichlorophenyl)-5-nitrobenzoic acid is unique due to the combination of its dichlorophenyl and nitrobenzoic acid moieties, which confer distinct chemical and biological properties
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